molecular formula C21H19Br2N B1289865 N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline CAS No. 663943-27-9

N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline

Cat. No. B1289865
CAS RN: 663943-27-9
M. Wt: 445.2 g/mol
InChI Key: XZCBYXUKPMELOQ-UHFFFAOYSA-N
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Description

“N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline” is a chemical compound with the molecular formula C21H19Br2N . It has a triarylamine structure with one 2,4,6-methylated phenyl and two 4-brominated phenyl rings . This compound is a convenient intermediate for the synthesis of polytriarylamines, which are commonly used in applications such as DSSC, OLEDs, and perovskite solar cells .


Synthesis Analysis

The synthesis of “N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline” involves the reaction of 2,4,6-trimethylaniline with 1-bromo-4-iodobenzene (Buchwald-Hartwig amination) in the presence of 1,1′-ferrocenediyl-bis(diphenylphosphine) (dppf) and sodium tert-butoxide in toluene .


Molecular Structure Analysis

The molecular structure of “N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline” consists of a triarylamine structure with one 2,4,6-methylated phenyl and two 4-brominated phenyl rings . The two bromo functional groups at the end of each benzene rings enable it to extend its conjugation via Suzuki, Yamamoto, or Stille coupling reactions .


Chemical Reactions Analysis

The chemical reactions involving “N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline” primarily involve its use as an intermediate in the synthesis of polytriarylamines . These reactions typically involve coupling reactions such as Suzuki, Yamamoto, or Stille couplings .


Physical And Chemical Properties Analysis

“N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline” is a solid with a molecular weight of 445.19 g/mol . It has a complex molecular structure with a high degree of aromaticity and bromination .

Scientific Research Applications

Synthesis of Porous Luminescent Covalent-Organic Polymers (COPs)

This compound has been utilized in the synthesis of COPs, which are networks of organic units linked by strong covalent bonds. These polymers exhibit porosity and luminescence, making them suitable for applications such as gas storage, sensing, and catalysis .

Anti-Bacterial Activities

“N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline” derivatives have shown promising anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. This suggests potential applications in developing new antibacterial agents .

Suzuki-Miyaura Cross-Coupling Reactions

The compound serves as a precursor in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Molecular Docking Studies

Due to its structural features, this compound can be used in molecular docking studies to predict the orientation of a molecule to a protein’s active site, which is crucial in drug design and discovery .

Safety and Hazards

“N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Future Directions

“N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline” is a promising intermediate for the synthesis of polytriarylamines, which are commonly used as electron transport layers for perovskite solar cells and OLED devices . Its future directions are likely to be influenced by advances in these fields.

properties

IUPAC Name

N,N-bis(4-bromophenyl)-2,4,6-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Br2N/c1-14-12-15(2)21(16(3)13-14)24(19-8-4-17(22)5-9-19)20-10-6-18(23)7-11-20/h4-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCBYXUKPMELOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline

CAS RN

663943-27-9
Record name N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline
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